((4-(4-Fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)methyl)triphenylphosphonium bromide
Description
The compound ((4-(4-Fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)methyl)triphenylphosphonium bromide (CAS: 885477-83-8) is a critical intermediate in the synthesis of Rosuvastatin, a statin used to treat hypercholesterolemia . Its molecular formula is C₃₄H₃₄BrFN₃O₂PS, with a molecular weight of 678.59 g/mol . Structurally, it features a pyrimidine core substituted with a 4-fluorophenyl group, an isopropyl group, and an N-methylmethylsulfonamido moiety. The triphenylphosphonium group attached via a methylene bridge enables its use in Wittig reactions to form the E-alkene in Rosuvastatin .
Properties
IUPAC Name |
[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]methyl-triphenylphosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H34FN3O2PS.BrH/c1-25(2)32-31(33(26-20-22-27(35)23-21-26)37-34(36-32)38(3)42(4,39)40)24-41(28-14-8-5-9-15-28,29-16-10-6-11-17-29)30-18-12-7-13-19-30;/h5-23,25H,24H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGEHQGAHLWFTET-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)F)N(C)S(=O)(=O)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H34BrFN3O2PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70459687 | |
| Record name | {[4-(4-Fluorophenyl)-2-[(methanesulfonyl)(methyl)amino]-6-(propan-2-yl)pyrimidin-5-yl]methyl}(triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70459687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
678.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885477-83-8 | |
| Record name | {[4-(4-Fluorophenyl)-2-[(methanesulfonyl)(methyl)amino]-6-(propan-2-yl)pyrimidin-5-yl]methyl}(triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70459687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound ((4-(4-Fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)methyl)triphenylphosphonium bromide , commonly referred to as TPP conjugate, is a derivative of triphenylphosphonium (TPP) that has garnered attention for its potential biological applications, particularly in cancer therapy. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.
- Molecular Formula : C₁₆H₁₈FN₃O₃S
- Molecular Weight : 353.41 g/mol
- CAS Number : 147118-36-3
- IUPAC Name : N-[4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonamido)pyrimidin-5-yl]methyltriphenylphosphonium bromide
The biological activity of TPP compounds is primarily attributed to their ability to selectively accumulate in the mitochondria of cancer cells due to the hyperpolarized mitochondrial membrane potential. This accumulation leads to:
- Induction of Reactive Oxygen Species (ROS) : TPP conjugates can generate ROS, which are crucial for triggering apoptosis in cancer cells.
- Disruption of Mitochondrial Function : The compounds interfere with mitochondrial bioenergetics, leading to a decrease in ATP production and subsequent cell death.
- Selective Cytotoxicity : TPP compounds exhibit higher toxicity towards cancer cells compared to normal cells, making them promising candidates for targeted cancer therapies .
Antiproliferative Effects
Research indicates that TPP conjugates exhibit significant antiproliferative activity against various cancer cell lines. A study demonstrated that TPP derivatives with different hydrophobic chains showed varying degrees of cytotoxicity, with some compounds achieving IC50 values below 10 μM against murine cancer cells .
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| Mito-Metformin (TPP conjugate) | <10 | MCF-7 (breast carcinoma) |
| Dodecyl-TPP | 250 | MDA-MB-231 (breast carcinoma) |
| Curcumin–TPP | 15 | Various cancer lines |
Case Studies
-
Case Study on Mitochondrial Targeting :
A study involving the synthesis of fluorinated TPP analogs revealed that these compounds could selectively target mammalian cancer cells while minimizing toxicity to normal tissues. The analogs were shown to effectively inhibit mitochondrial respiration, leading to enhanced apoptosis in treated cells . -
Comparative Study on Hydrophobicity :
A systematic investigation into the structure–activity relationship of various TPP derivatives indicated that increased hydrophobicity correlated with enhanced cytotoxic effects in human melanoma cells. This study highlighted the importance of the alkyl chain length in modulating biological activity .
Comparison with Similar Compounds
Key Research Findings
- Crystallographic Data: The hydroxymethyl intermediate (CAS: 147118-37-4) has a well-defined monoclinic crystal structure (space group P2₁/c), aiding in quality control .
- NMR Analysis : Comparative NMR studies of similar pyrimidine derivatives show that substituents at positions 29–36 and 39–44 significantly alter chemical shifts, guiding structural elucidation .
- Patent Landscape : The target compound’s synthesis is covered by patents highlighting its efficiency, while alternative intermediates (e.g., cis-rosuvastatin impurities) have separate proprietary routes .
Preparation Methods
Nucleophilic Aromatic Substitution
4-(4-Fluorophenyl)-6-isopropylpyrimidine intermediates are synthesized by reacting 2,4,6-trichloropyrimidine with 4-fluoroaniline and isopropylamine. The N-methylmethylsulfonamido group is introduced at the 2-position via sulfonylation of a secondary amine intermediate. For example:
-
Chloropyrimidine substrate : 2,4,5-Trichloropyrimidine reacts with 4-fluoroaniline at the 4-position under basic conditions (e.g., DIPEA in isopropanol at 80°C).
-
Amine functionalization : The resulting 4-(4-fluorophenyl)-6-isopropyl-2-chloropyrimidine undergoes displacement with methylamine, followed by sulfonylation using methanesulfonyl chloride to form the N-methylmethylsulfonamido group.
Industrial-Scale Optimization
Patent WO2008119810A2 highlights scalable methods for rosuvastatin intermediates. Key optimizations include:
Solvent and Temperature Control
Purification Strategies
-
Column chromatography : Silica gel elution with EtOAc removes phenol, while DCE/MeOH isolates the product.
-
Drying : Residual solvents are removed under reduced pressure at 110°C.
Analytical Characterization
Critical quality control measures include:
-
¹H NMR : Peaks for the triphenylphosphonium group appear at δ 7.45–8.11 ppm (aromatic protons), while the isopropyl group resonates at δ 1.52–2.13 ppm.
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Mass spectrometry : HRMS confirms the molecular ion ([M-Br]⁺) at m/z 601.18.
Applications in Rosuvastatin Synthesis
The phosphonium salt undergoes Wittig reaction with (4R,6S)-6-(dialkoxymethyl)tetrahydro-2H-pyran-2,4-diol to form rosuvastatin’s alkene side chain.
Wittig Reaction Conditions
| Parameter | Detail |
|---|---|
| Base | Potassium tert-butoxide |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | −78°C → room temperature |
| Yield | 70–80% |
Challenges and Mitigation Strategies
Q & A
Basic: What are the standard synthetic protocols for this phosphonium bromide compound?
Methodological Answer:
The synthesis involves a multi-step process. A key intermediate, N-[4-(4-fluorophenyl)-5-hydroxymethyl-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide , is prepared by reacting the sodium salt of N-methylmethanesulfonamide with 4-(4-fluorophenyl)-6-isopropyl-2-methylsulfonylpyrimidine-5-methanol in dimethylformamide (DMF) at 303 K for 1 hour . The final phosphonium bromide is introduced via a substitution reaction using triphenylphosphine and a brominating agent. Purification is achieved through slow evaporation of a methanol solution, yielding ~90% crystallized product .
Reaction Conditions Table:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Intermediate Synthesis | DMF, 303 K, 1 h | 90% |
| Phosphonium Introduction | Triphenylphosphine, Bromide source | Not reported |
Advanced: How can reaction conditions be optimized to minimize by-product formation during phosphonium group introduction?
Methodological Answer:
By-product formation (e.g., 4-(4-fluorophenyl)-6-isopropyl-2-(methanesulfonyl-methyl-amino)-pyrimidine-5-carboxylic acid ethyl ester ) often arises from incomplete substitution or esterification. To mitigate this:
- Use tetrabutylammonium hydroxide as a phase-transfer catalyst to enhance reactivity .
- Maintain a temperature of 50°C for 48 hours to ensure complete conversion .
- Monitor reaction progress via HPLC or TLC, and employ gradient recrystallization for purification .
Basic: What spectroscopic and crystallographic methods confirm the compound’s structural integrity?
Methodological Answer:
- X-ray Crystallography : Single-crystal studies (e.g., R factor = 0.065, wR = 0.136) confirm bond lengths (mean C–C = 0.006 Å) and spatial arrangement of the fluorophenyl and phosphonium groups .
- NMR/FTIR : ¹H/¹³C NMR resolves methylsulfonamido and isopropyl protons, while FTIR confirms sulfonamide (1320–1160 cm⁻¹) and phosphonium (500–400 cm⁻¹) stretches .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
